diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a pyrazole ring, a bromophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiophene-2,4-dicarboxylic acid diethyl ester under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
- Dibutyl(benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of a pyrazole ring, bromophenyl group, and thiophene ring. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate (CAS No. 352523-05-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications.
- Molecular Formula : C22H22BrN3O5S
- Molecular Weight : 520.39618 g/mol
- Structure : The compound features a complex structure that includes a thiophene ring and a pyrazole moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of related pyrazole derivatives on the MCF-7 human breast cancer cell line. The results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating promising anticancer potential .
Antimicrobial Effects
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Study on Antibacterial Activity
Research demonstrated that derivatives of the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in tumor growth and bacterial proliferation. Molecular docking studies suggest that the compound interacts with key enzymes such as cyclin-dependent kinases (CDKs) and bacterial DNA gyrase, leading to cell cycle arrest and inhibition of DNA replication .
Properties
Molecular Formula |
C22H22BrN3O5S |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
diethyl 5-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H22BrN3O5S/c1-5-30-21(28)17-12(3)18(22(29)31-6-2)32-19(17)24-11-16-13(4)25-26(20(16)27)15-9-7-14(23)8-10-15/h7-11,25H,5-6H2,1-4H3/b24-11+ |
InChI Key |
LVCAVVZQPDRNMD-BHGWPJFGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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